Methyl p-tolyl sulfide
Overview
Description
Methyl p-tolyl sulfide, also known as 4-(methylthio)toluene, is an organic compound with the molecular formula C8H10S. It is a colorless to light yellow liquid with a distinctive sulfurous odor. This compound is part of the aryl sulfide family, where a sulfur atom is bonded to an aromatic ring. This compound is used in various chemical processes and has applications in both research and industry .
Mechanism of Action
Mode of Action
It has been reported that the compound undergoes aerobic oxidation catalyzed by a heteroscorpionate Ru (II)-aqua complex . This suggests that it may interact with its targets through redox reactions .
Biochemical Pathways
It’s known that the compound can undergo oxidation reactions, suggesting that it may influence redox-sensitive pathways .
Result of Action
Its ability to undergo oxidation reactions suggests that it may have the potential to influence cellular redox status .
Action Environment
The action, efficacy, and stability of Methyl p-tolyl sulfide can be influenced by various environmental factors. For instance, the compound’s volatility suggests that it may be sensitive to temperature and pressure . Furthermore, its reactivity suggests that it may be influenced by the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl p-tolyl sulfide can be synthesized through several methods. One common method involves the reaction of p-tolyl magnesium bromide with dimethyl disulfide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of p-tolyl chloride with sodium methyl sulfide. This method is preferred due to its efficiency and scalability. The reaction is conducted in a solvent such as dimethylformamide, and the product is purified through distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form methyl p-tolyl sulfoxide and further oxidation to methyl p-tolyl sulfone. .
Reduction: The compound can be reduced back to its sulfide form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst
Major Products Formed:
Oxidation: Methyl p-tolyl sulfoxide, methyl p-tolyl sulfone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Comparison with Similar Compounds
Methyl phenyl sulfide: Similar structure but with a phenyl group instead of a p-tolyl group.
Methyl p-tolyl sulfoxide: The oxidized form of methyl p-tolyl sulfide.
Methyl p-tolyl sulfone: The further oxidized form of methyl p-tolyl sulfoxide .
Uniqueness: this compound is unique due to its specific reactivity patterns influenced by the methylthio group. This makes it a valuable compound for studying sulfur chemistry and for use in various synthetic applications .
Properties
IUPAC Name |
1-methyl-4-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILIAIEEYLJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060765 | |
Record name | Benzene, 1-methyl-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-13-2 | |
Record name | Methyl p-tolyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-4-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl p-tolyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6256 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-4-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzene, 1-methyl-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl p-tolyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.795 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl p-tolyl sulfide?
A1: The molecular formula of this compound is C8H10S, and its molecular weight is 138.21 g/mol. []
Q2: Are there spectroscopic techniques to characterize this compound?
A2: Yes, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to identify and characterize this compound. [, ]
Q3: What is the significance of this compound in studying flavin-containing monooxygenases (FMOs)?
A3: this compound is commonly used as a substrate probe to investigate the activity and selectivity of FMO enzymes, particularly in liver microsomes. [, , , , ]
Q4: How is this compound metabolized by FMOs?
A4: FMOs catalyze the S-oxidation of this compound, primarily yielding methyl p-tolyl sulfoxide as the major metabolite. [, , , , ]
Q5: Is this compound solely metabolized by FMOs?
A5: While widely used as an FMO probe, studies have revealed that this compound can also be metabolized by cytochrome P450 (CYP450) enzymes in human liver microsomes, indicating the need for specific inhibitors like N-benzylimidazole when studying FMO activity. []
Q6: Why is the stereoselectivity of this compound oxidation important?
A6: Different FMO isoforms exhibit varying degrees of stereoselectivity in sulfoxidation reactions. Analyzing the enantiomeric composition of the resulting sulfoxide metabolites helps distinguish between FMO isoforms involved in the reaction. [, , ] For example, FMO1 demonstrates high stereospecificity for (R)-methyl p-tolyl sulfoxide formation, while FMO3 shows less selectivity. []
Q7: Besides FMOs, what other catalysts are used for this compound oxidation?
A7: Various transition-metal catalysts, including Mn(III), Fe(III), Co(II), and Ni(II) complexes with salen-type ligands, have been explored for oxidizing this compound, often using oxidants like O2 or iodosylbenzene. []
Q8: Can this compound oxidation be used to assess the activity of enzymes other than FMOs?
A8: Yes, research shows that vanadium haloperoxidases, enzymes typically known for halide oxidation, can also catalyze the enantioselective oxidation of this compound to its corresponding sulfoxide. []
Q9: What is the role of this compound in studying peracetic acid?
A9: this compound reacts rapidly and quantitatively with peracetic acid to produce methyl p-tolyl sulfoxide. This reaction forms the basis for a sensitive HPLC method to determine peracetic acid concentrations, avoiding the need for direct calibration with unstable peracetic acid solutions. [, ]
Q10: How do genetic variations in human FMO3 affect this compound oxidation?
A10: Studies have identified specific FMO3 variants like Glu158Lys and Val257Met that demonstrate reduced catalytic efficiency in oxidizing this compound, suggesting a potential impact of genetic polymorphisms on FMO3-mediated metabolism. []
Q11: How does the presence of the FMO2.1 variant (p.S195L) affect this compound oxidation?
A11: The FMO2.1 p.S195L variant demonstrates significantly reduced this compound sulfoxidation activity compared to the wild-type FMO2.1, suggesting that this amino acid change impacts enzyme function. []
Q12: Can this compound be used to study the impact of specific mutations on enzyme activity?
A12: Yes, directed evolution studies utilize this compound to assess the activity of enzyme variants. For example, high-throughput screening of toluene ortho-monooxygenase mutants was performed using a this compound oxidation assay to identify variants with improved activity or enantioselectivity. []
Q13: Are there other applications of this compound in chemical synthesis?
A13: Yes, this compound can serve as a starting material for synthesizing other useful compounds. For example, it can be converted to chlorothis compound, a versatile reagent for introducing the p-tolylthio group into molecules. []
Q14: How does this compound behave in electrochemical reactions?
A14: Electrochemical studies on this compound have provided insights into the formation and reactivity of its cation radical, a key intermediate in its oxidation to sulfoxide. These studies have highlighted the influence of electrode material and the presence of water on the reaction pathway. []
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